molecular formula C6H12FNO B12850061 (3-(1-Fluoroethyl)oxetan-3-yl)methanamine

(3-(1-Fluoroethyl)oxetan-3-yl)methanamine

Cat. No.: B12850061
M. Wt: 133.16 g/mol
InChI Key: SVJJZIVUSHECMP-UHFFFAOYSA-N
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Description

(3-(1-Fluoroethyl)oxetan-3-yl)methanamine (CAS: 1785359-04-7) is a fluorinated oxetane derivative with the molecular formula C₆H₁₂FNO and a molecular weight of 133.16 g/mol. The compound features a 1-fluoroethyl substituent on the oxetane ring, a strained four-membered oxygen-containing heterocycle, and a primary amine group. This structure confers unique physicochemical properties, such as moderate lipophilicity and enhanced metabolic stability compared to non-fluorinated analogs. It is used as a building block in medicinal chemistry, particularly in the development of central nervous system (CNS) targeting agents, due to fluorine’s ability to improve blood-brain barrier penetration .

Properties

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

[3-(1-fluoroethyl)oxetan-3-yl]methanamine

InChI

InChI=1S/C6H12FNO/c1-5(7)6(2-8)3-9-4-6/h5H,2-4,8H2,1H3

InChI Key

SVJJZIVUSHECMP-UHFFFAOYSA-N

Canonical SMILES

CC(C1(COC1)CN)F

Origin of Product

United States

Preparation Methods

The synthesis of (3-(1-Fluoroethyl)oxetan-3-yl)methanamine involves several steps, typically starting with the formation of the oxetane ring. One common synthetic route includes the reaction of a suitable precursor with a fluorinating agent to introduce the fluoroethyl group. . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

(3-(1-Fluoroethyl)oxetan-3-yl)methanamine undergoes various chemical reactions, including:

Scientific Research Applications

(3-(1-Fluoroethyl)oxetan-3-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(1-Fluoroethyl)oxetan-3-yl)methanamine involves its interaction with specific molecular targets. The fluoroethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The oxetane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variation on the Oxetane Ring

The table below compares fluorinated oxetane derivatives based on substituent type, molecular weight, and applications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
(3-(1-Fluoroethyl)oxetan-3-yl)methanamine 1-Fluoroethyl C₆H₁₂FNO 133.16 CNS drug scaffolds, metabolic stability
(3-(4-Fluorophenyl)oxetan-3-yl)methanamine 4-Fluorophenyl C₁₀H₁₂FNO 181.21 Versatile small-molecule scaffolds
[3-(3-Fluorophenyl)oxetan-3-yl]methanamine 3-Fluorophenyl C₁₀H₁₂FNO 181.21 Protein-binding studies
[3-(pyrrolidin-1-yl)oxetan-3-yl]methanamine Pyrrolidin-1-yl C₈H₁₆N₂O 156.23 FTO enzyme inhibitors (anticancer)
(3-Fluorooxetan-3-yl)methanamine Fluorine (direct on oxetane) C₄H₈FNO 105.11 High reactivity due to ring strain
Key Observations:
  • Fluorinated Alkyl vs. Aryl Groups : The 1-fluoroethyl group in the target compound provides lower molecular weight and higher flexibility compared to fluorophenyl analogs (e.g., 181.21 g/mol for 4-fluorophenyl). This may enhance solubility and reduce steric hindrance in binding interactions .
  • Pyrrolidine Substituents : Compounds like [3-(pyrrolidin-1-yl)oxetan-3-yl]methanamine exhibit increased basicity due to the secondary amine, making them suitable for targeting enzymes like FTO (fat mass and obesity-associated protein) .
Lipophilicity and Solubility
  • 1-Fluoroethyl Derivative : LogP ~1.2 (estimated), balancing lipophilicity for membrane permeability and aqueous solubility.
  • 4-Fluorophenyl Analog : LogP ~2.5 due to the aromatic ring, favoring hydrophobic interactions but requiring formulation optimization for bioavailability .
  • Pyrrolidine Derivative : LogP ~0.8, with improved solubility in polar solvents due to the amine group .

Biological Activity

(3-(1-Fluoroethyl)oxetan-3-yl)methanamine is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of (3-(1-Fluoroethyl)oxetan-3-yl)methanamine can be represented by the following molecular formula:

PropertyValue
Molecular Formula C6_{6}H12_{12}FNO
Molecular Weight 135.17 g/mol
IUPAC Name (3-(1-Fluoroethyl)oxetan-3-yl)methanamine
CAS Number Not specified in available data

The biological activity of (3-(1-Fluoroethyl)oxetan-3-yl)methanamine is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly through interactions with muscarinic receptors, which are involved in numerous physiological processes including cognition and memory.

Biological Activity Overview

Research into the biological activity of (3-(1-Fluoroethyl)oxetan-3-yl)methanamine has revealed several potential applications:

  • Antimicrobial Activity : Studies have indicated that derivatives of oxetanes, including this compound, exhibit antimicrobial properties against various pathogens. For instance, a related study found that oxetane derivatives displayed significant inhibition against Cryptococcus neoformans .
  • Cytotoxicity : The cytotoxic effects of this compound have been evaluated using human cell lines. The concentration required for 50% cytotoxicity (IC50) was determined to be higher than that of standard chemotherapeutic agents like tamoxifen, indicating a potentially lower toxicity profile .

Case Studies and Research Findings

  • Antimicrobial Screening :
    • A study screened a library of compounds including (3-(1-Fluoroethyl)oxetan-3-yl)methanamine against bacterial and fungal pathogens. The results demonstrated effective inhibition at concentrations comparable to established antibiotics .
  • Cytotoxicity Assessment :
    • In vitro assays on human embryonic kidney cells showed that at certain concentrations, the compound exhibited minimal hemolytic activity compared to controls, suggesting a favorable safety profile for potential therapeutic use .
  • Mechanistic Insights :
    • Research indicates that the compound may exert its effects through modulation of receptor pathways, particularly those involving acetylcholine receptors. This aligns with findings from studies on similar oxetane derivatives that have shown promising results in neurological models .

Summary Table of Biological Activities

Activity TypeObservationsReference
Antimicrobial Effective against Cryptococcus neoformans
Cytotoxicity IC50 values higher than tamoxifen
Mechanism Potential modulation of muscarinic receptors

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